molecular formula C14H20O2 B1616894 1-Phenylethyl hexanoate CAS No. 3460-45-5

1-Phenylethyl hexanoate

Cat. No.: B1616894
CAS No.: 3460-45-5
M. Wt: 220.31 g/mol
InChI Key: XDNXTDFSRYCZFT-UHFFFAOYSA-N
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Description

1-Phenylethyl hexanoate (CAS 3460-45-5) is an organic ester compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol. It is characterized by a fruity aroma profile, making it a compound of significant interest in research related to the flavor and fragrance industry. Its applications include use as a key reference standard in the synthesis and analysis of aroma compounds for perfumes, soaps, and cosmetic products, as well as in studies focused on food flavorings. The compound has a predicted XLogP3 of 3.9, indicating high lipophilicity, and a boiling point of approximately 110-111 °C at 2.5 Torr. Its structure features a hexanoate group esterified to a 1-phenylethyl backbone, yielding an optical isomer noted in its InChI descriptor. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures in a well-ventilated laboratory and storage under recommended conditions are advised.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-6-11-14(15)16-12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXTDFSRYCZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956104
Record name 1-Phenylethyl hexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-45-5
Record name 1-Phenylethyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 1-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biogeochemical Pathways of 1 Phenylethyl Hexanoate

Presence in Biological Systems and Natural Matrices

1-Phenylethyl hexanoate (B1226103) (also known as styralyl hexanoate) is an ester recognized for its contribution to the aromatic profile of various natural and processed products. nih.gov As a volatile organic compound, its presence is a key factor in the sensory characteristics of certain fruits and fermented beverages.

Studies comparing different grape varieties have shown variations in the levels of specific volatile compounds. For instance, research on 'Italia' and 'Bronx Seedless' table grapes revealed differences in the concentrations of various alcohols and acids that serve as precursors to esters like 1-phenylethyl hexanoate. mdpi.com While phenylethyl alcohol was found in higher concentrations in 'Bronx Seedless' grapes, hexanoic acid was more abundant in 'Italia' grapes. mdpi.com This variability in precursor availability directly influences the potential for this compound formation, highlighting that its presence and concentration can be cultivar-dependent.

Table 1: Selected Volatile Compounds Identified in Table Grapes

Compound Family Example Compounds
Esters Butyl acetate (B1210297), Hexyl acetate, Ethyl hexanoate, This compound
Alcohols 1-Hexanol, Phenylethyl alcohol, 1-Octen-3-ol
Acids Hexanoic acid, Octanoic acid, Benzoic acid
Terpenes α-Pinene, β-Pinene, Linalool, Geraniol

This table is illustrative and based on compounds mentioned in sources oup.com and mdpi.com.

This compound is a well-documented volatile aroma constituent in a range of alcoholic beverages, including wine, grape brandy, and various Chinese liquors. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Its formation is intrinsically linked to the fermentation process, where microbial metabolism generates the necessary precursor molecules.

In wines, particularly red wines, this compound is found alongside other significant esters such as ethyl octanoate (B1194180) and ethyl hexanoate, as well as important alcohols like isoamyl alcohol and phenylethyl alcohol. ekosfop.or.kr These compounds collectively contribute to the floral and fruity notes that define a wine's bouquet. ekosfop.or.kr

The compound is also a notable component in several types of Chinese baijiu, a traditional distilled spirit. upm.edu.myacs.org In these liquors, it is recognized for imparting a fruity aroma. upm.edu.my Quantitative analyses have identified this compound in various baijiu samples, with its concentration varying depending on the specific production methods and raw materials used. upm.edu.mye3s-conferences.orgnih.gov

Table 2: Reported Concentration of this compound in Select Chinese Liquors

Study Reference Reported Concentration (mg/L)
Liu, 2008 1.02
Zhou, 2015 0.51
Sha, 2017 0.079

Data sourced from a comprehensive review by Fan et al., 2024. upm.edu.my

Biosynthetic Mechanisms of this compound and Related Esters

The formation of this compound is a biochemical process resulting from the esterification of an alcohol and a carboxylic acid. This reaction is predominantly carried out by microorganisms during fermentation.

The direct precursors for the biosynthesis of this compound are 1-phenylethanol (B42297) and hexanoic acid. The availability of these two intermediate compounds is the rate-limiting step in the formation of the final ester.

Phenylethyl Alcohol: This aromatic alcohol is a secondary metabolite produced by yeast during fermentation. oeno-one.eu It is a major higher alcohol found in wine and other fermented beverages, contributing significantly to their floral aroma. ekosfop.or.kroeno-one.eu

Hexanoic Acid: This medium-chain fatty acid is also a product of yeast metabolism. oeno-one.eu It is commonly found in fermented products and can contribute a "sweaty" note on its own but is crucial as a building block for fruity esters like ethyl hexanoate and this compound. acs.orgoeno-one.eu

The presence and concentration of these precursors in the fermentation medium are influenced by factors such as the grape variety, geographical origin, and specific winemaking techniques employed. ekosfop.or.kroeno-one.eu

Microbes, particularly yeasts, are the primary drivers of ester synthesis in fermented beverages. They possess the enzymatic machinery necessary to produce both the alcohol and acid precursors and to catalyze their subsequent condensation into an ester.

The yeast Saccharomyces cerevisiae is central to the production of this compound and other esters during the fermentation of grapes and grains. ekosfop.or.kroeno-one.eu This yeast produces higher alcohols, such as phenylethyl alcohol, as secondary products of its metabolism. oeno-one.eu

The biosynthesis of esters is an intracellular enzymatic process. Saccharomyces cerevisiae synthesizes esters through the condensation of an alcohol (like 1-phenylethanol) with an activated acyl-coenzyme A (acyl-CoA) molecule (such as hexanoyl-CoA, the activated form of hexanoic acid). This reaction is primarily catalyzed by a family of enzymes known as alcohol acetyltransferases (AATs). While their name suggests a preference for acetyl-CoA, these enzymes can also utilize longer-chain acyl-CoAs, leading to the formation of a wide variety of ethyl and other higher-alcohol esters, thereby creating the complex aromatic profile characteristic of wine and other fermented products.

Microbial Biosynthesis Pathways

Contribution of Other Microorganisms (e.g., Wickerhamomyces anomalus, Neurospora sitophila)

While Saccharomyces cerevisiae is a primary yeast in many fermentations, other non-Saccharomyces yeasts and fungi play a significant role in the development of complex aroma profiles, including the synthesis of precursors for and the direct production of various esters.

Neurospora sitophila , a filamentous fungus, is particularly noted for its production of a distinct fruity aroma, which is largely attributed to the synthesis of ethyl hexanoate. researchtrends.netnewprairiepress.orgresearchgate.net Strains of N. sitophila have been isolated from traditionally fermented products like cassava-based beverages. newprairiepress.orgresearchgate.net Analysis of the volatile compounds produced by N. sitophila has identified not only ethyl hexanoate but also a range of other esters and alcohols. researchtrends.net Crucially, these include both phenylethyl alcohol and various ethyl esters of short- and medium-chain fatty acids. researchtrends.net The documented production of phenylethyl alcohol alongside hexanoate-related compounds by N. sitophila establishes its role in creating the essential precursors for this compound biosynthesis. researchtrends.net

The following table summarizes the key aroma compounds produced by these microorganisms relevant to the formation of this compound.

MicroorganismPrecursor Produced (Alcohol)Esters ProducedReference(s)
Wickerhamomyces anomalus2-Phenylethanol (B73330)Ethyl acetate, 2-Phenylethyl acetate, Ethyl hexanoate, Ethyl octanoate mdpi.comoup.comsrce.hrfrontiersin.org
Neurospora sitophilaPhenylethyl alcoholEthyl hexanoate, Ethyl acetate, Ethyl butyrate researchtrends.net
Influence of Amino Acid Metabolism on Esterogenesis (e.g., L-Phenylalanine Pathway)

The biosynthesis of the 1-phenylethyl alcohol moiety of this compound is intrinsically linked to the metabolism of aromatic amino acids, specifically L-phenylalanine. The primary route for the conversion of L-phenylalanine into 2-phenylethanol in yeasts is the Ehrlich pathway. nih.govnih.gov This catabolic pathway involves a series of enzymatic steps:

Transamination : L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by an aminotransferase, such as phenylalanine aminotransferase (PAL). nih.gov

Decarboxylation : Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652) by a pyruvate (B1213749) decarboxylase. nih.gov

Reduction : Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase. nih.gov

The availability of L-phenylalanine in the fermentation medium directly and significantly influences the production of 2-phenylethanol and, consequently, its corresponding esters. nih.gov Studies have demonstrated that supplementing fermentation media with L-phenylalanine leads to a substantial increase in the concentration of 2-phenylethanol and various phenylethyl esters. nih.gov A significant positive correlation has been observed between the activity of phenylalanine aminotransferase (PAL) and the production of pyruvic acid, hexanoic acid, phenylethyl alcohol, and esters such as phenylethyl hexanoate and phenylethyl caprylate. nih.gov This highlights the critical role of the L-phenylalanine degradation pathway in providing the alcohol precursor necessary for the enzymatic synthesis of this compound. nih.govfrontiersin.org

Enzymology of this compound and Related Ester Biosynthesis

The final step in the biosynthesis of this compound is the esterification of 1-phenylethanol with a hexanoyl moiety, typically derived from hexanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

Characterization of Relevant Acyltransferases (e.g., Eeb1, Eht1, and Putative Enzymes)

In yeast, the synthesis of medium-chain fatty acid ethyl esters (MCFA-EEs) is primarily carried out by two homologous enzymes, Eeb1p and Eht1p. semanticscholar.orgfrontiersin.org

Eeb1p (Ethanol O-acyltransferase EEB1) : Encoded by the EEB1 gene in Saccharomyces cerevisiae, this enzyme is considered the most important for MCFA ethyl ester synthesis. semanticscholar.orgthebiogrid.org Deletion of the EEB1 gene results in a significant reduction in the production of ethyl butanoate, ethyl hexanoate, and ethyl decanoate. semanticscholar.org

While Eeb1p and Eht1p are specific for ethanol (B145695) as the alcohol substrate, their characterization provides a model for the type of acyltransferase that would catalyze the formation of this compound. The synthesis of this specific ester would require an AAT with affinity for both 1-phenylethanol and hexanoyl-CoA. Other AATs, such as Atf1p and Atf2p, are primarily responsible for the synthesis of acetate esters (e.g., isoamyl acetate, phenylethyl acetate) and show high specificity for acetyl-CoA as the acyl donor. frontiersin.orguniprot.org Therefore, they are less likely to be involved in hexanoate ester formation.

The table below summarizes the characteristics of key acyltransferases in yeast.

EnzymeGeneOrganismPrimary Substrates (Acyl-CoA)Primary Substrates (Alcohol)Primary ProductsReference(s)
Eeb1p EEB1S. cerevisiaeMedium-chain fatty acyl-CoAs (C4-C10)EthanolMedium-chain fatty acid ethyl esters semanticscholar.orgthebiogrid.org
Eht1p EHT1S. cerevisiaeOctanoyl-CoA, Hexanoyl-CoAEthanolEthyl octanoate, Ethyl hexanoate semanticscholar.orgnih.gov
Atf1p ATF1S. cerevisiaeAcetyl-CoAHigher alcohols (e.g., isoamyl alcohol, 2-phenylethanol)Acetate esters (e.g., isoamyl acetate, phenylethyl acetate) frontiersin.orguniprot.org
Kinetic Studies of Enzyme-Catalyzed Reactions

Kinetic studies of the acyltransferases involved in ester biosynthesis provide insight into their substrate preferences and catalytic efficiencies. For Eht1p from S. cerevisiae, a KM value of approximately 18 μM for hexanoyl-CoA has been reported, indicating a high affinity for this substrate. nih.gov However, further in vitro enzymatic assays have shown that Eht1p has a preference for octanoyl-CoA over hexanoyl-CoA, producing a qualitatively lower yield of ethyl hexanoate compared to ethyl octanoate. nih.gov

In addition to its primary acyltransferase activity, Eht1p has also been shown to possess thioesterase activity, capable of hydrolyzing medium-chain acyl-CoAs to release free fatty acids. nih.gov This dual function suggests a metabolic role in managing the intracellular pool of acyl-CoAs. nih.gov In vitro assays using a purified His6-Eht1 construct demonstrated that the enzyme could catalyze the transfer of an acyl group from caffeoyl-CoA to 2-phenylethanol, although it also showed significant thioesterase activity, degrading the caffeoyl-CoA substrate. researchgate.net This demonstrates the enzyme's ability to utilize 2-phenylethanol as an alcohol substrate, a crucial piece of evidence for its potential involvement in the synthesis of phenylethyl esters.

Genetic and Metabolic Engineering for Optimized Biosynthesis

The production of specific esters, including phenylethyl esters, in microorganisms can be significantly enhanced through genetic and metabolic engineering strategies. These approaches aim to increase the precursor supply, upregulate key enzymatic steps, and eliminate competing metabolic pathways.

Several successful strategies have been employed to increase the yield of phenylethyl acetate, a structurally related and commercially valuable aroma compound:

Overexpression of Acyltransferases : Overexpressing alcohol acetyltransferase genes, such as ATF1 from Saccharomyces, in a yeast strain that is already a high producer of 2-phenylethanol, can effectively shift the metabolic output from the alcohol to the corresponding acetate ester. google.com

Pathway Engineering in Heterologous Hosts : Escherichia coli has been engineered to produce 2-phenylethylacetate by introducing a four-step biosynthetic pathway starting from L-phenylalanine. researchgate.net This involved expressing genes for an aminotransferase, a 2-keto acid decarboxylase, an aldehyde reductase, and an alcohol acetyltransferase (ATF1). researchgate.net

CRISPR-Cas9 Genome Editing : The CRISPR-Cas system has been used to engineer industrial yeast strains for increased production of phenylethyl acetate. mdpi.com By identifying and modifying unique alleles of genes like FAS2 (fatty acid synthase) and TOR1 (a metabolic regulator), the flux towards ester biosynthesis can be enhanced. mdpi.com

Similar strategies have been applied to produce other complex phenethyl esters. For instance, yeast has been engineered for the de novo synthesis of caffeic acid-derived phenethyl ester (CAPE). nih.govacs.org This was achieved by constructing the necessary downstream pathways and optimizing the host chassis. The research identified that deleting specific genes, such as the pyrophosphatase gene HAM1 and the putative mitochondrial carrier gene YJL028W, improved the synthesis of aromatic compounds and the final ester product. nih.govresearchgate.net These examples demonstrate the feasibility of using metabolic engineering to construct microbial cell factories for the high-yield production of specific, structurally complex esters like this compound by ensuring a robust supply of both the 1-phenylethanol and hexanoyl-CoA precursors and the efficient enzymatic condensation of the two.

Advanced Synthetic Methodologies for 1 Phenylethyl Hexanoate

Chemical Esterification Approaches

Traditional chemical methods for ester synthesis provide robust and scalable routes to 1-phenylethyl hexanoate (B1226103). Research in this area focuses on understanding reaction mechanisms and developing more efficient catalytic systems.

The formation of 1-phenylethyl hexanoate via chemical esterification typically follows the well-established Fischer-Speier esterification mechanism when using an acid catalyst. This process involves the protonation of the carboxylic acid (hexanoic acid), making it more electrophilic. The alcohol (1-phenylethanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. This is a reversible reaction, and often requires the removal of water to drive the equilibrium towards the product.

Mechanistic insights also come from studies of fermentation processes where this compound is formed as a volatile aroma compound. In yeast metabolism, the formation of esters is linked to the metabolism of amino acids. nih.gov For instance, L-phenylalanine can be a precursor to phenylethyl alcohol. nih.gov The subsequent esterification with hexanoyl-CoA, derived from fatty acid metabolism, is catalyzed by alcohol acyltransferases (AATs). nih.gov Path analysis has shown that alcohols like phenylethyl alcohol are crucial precursors for the formation of corresponding esters, including phenylethyl hexanoate, indicating a strong influence on their production during fermentation. nih.gov

To overcome the equilibrium limitations of Fischer esterification and avoid harsh acidic conditions, milder and more efficient methods have been developed. A standard chemical synthesis involves the reaction of an alcohol with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). However, this method can result in moderate yields, reported to be in the range of 47-66% for various 2-phenylethyl esters. aensiweb.net

A significantly more efficient and rapid alternative is the Yamaguchi esterification. aensiweb.netfrontiersin.org This protocol is renowned for producing a wide array of esters in high yields under mild conditions and with short reaction times. frontiersin.orgnih.gov The process involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534) (Et₃N) to form a mixed anhydride. organic-chemistry.org This highly reactive intermediate then reacts with the alcohol in the presence of a stoichiometric amount of an acylation catalyst, typically DMAP, to form the desired ester. organic-chemistry.org

The key to the Yamaguchi esterification's success is the in-situ formation of a highly reactive mixed anhydride. DMAP, being a more potent nucleophile than the alcohol, reacts regioselectively at the less sterically hindered carbonyl site of the mixed anhydride. organic-chemistry.org This forms a new intermediate which is readily attacked by the alcohol to yield the final ester, regenerating the DMAP catalyst. organic-chemistry.org For the synthesis of 2-phenylethyl esters, a one-pot Yamaguchi esterification has been shown to be a more convenient and higher-yielding procedure compared to both lipase-catalyzed synthesis and the DCC/DMAP chemical method. aensiweb.net Yields for aliphatic acid esters using this method are reported to be in the 79-86% range. aensiweb.net

Table 1: Comparison of Synthetic Routes for Phenylethyl Esters

Synthesis MethodReagents/CatalystTypical YieldReaction TimeReference
DCC/DMAPN,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine47-66%24 h aensiweb.net
Enzymatic (Lipase)Lipase (B570770)50-88%24 h aensiweb.net
Yamaguchi Esterification2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP79-86%Rapid aensiweb.net

Stereochemistry and Enantioselective Synthesis/resolution of 1 Phenylethyl Hexanoate

Enantiomeric Forms and Chiral Purity Determination

1-Phenylethyl hexanoate (B1226103) exists as a pair of enantiomers: (R)-1-phenylethyl hexanoate and (S)-1-phenylethyl hexanoate. These molecules are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. diva-portal.org The synthesis of this compound in an achiral environment typically results in a racemic mixture, which is a 50:50 mixture of the two enantiomers. iapc-obp.com

The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial in stereoselective synthesis and resolution processes. This is commonly achieved by converting the enantiomers into diastereomers, which have different physical and chemical properties, allowing for their separation and quantification using standard chromatographic techniques. diva-portal.org Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical methods for separating and quantifying the enantiomers of 1-phenylethyl hexanoate and its precursors. For instance, chiral HPLC has been effectively used to determine the optical purity of intermediates in the synthesis of related chiral compounds. google.comgoogle.com The enantiomers can be separated on chiral stationary phases, such as those based on cellulose (B213188) derivatives. iapc-obp.comrsc.org

Stereoselective Synthetic Strategies

The selective synthesis of a single enantiomer of this compound is of significant interest. This can be achieved through various asymmetric synthesis approaches.

Asymmetric synthesis aims to produce a specific stereoisomer of a product. temple.edu One common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The (S)- or (R)-1-phenylethylamine is a widely used chiral auxiliary in the synthesis of various chiral molecules. google.comgoogle.com

For example, in the synthesis of β-amino acids, (S)-phenylethylamine can be used to introduce a chiral center, leading to the formation of diastereomeric products that can then be separated. google.comclockss.org Although direct asymmetric synthesis of this compound is not extensively detailed in the provided context, the principles of using chiral precursors like (S)-phenylethylamine are well-established for creating specific stereocenters. google.comgoogle.comgoogle.com The synthesis often involves the reaction of a chiral alcohol, such as (R)- or (S)-1-phenylethanol, with hexanoyl chloride or a related acylating agent. The resulting product's stereochemistry is determined by the starting alcohol.

Enzymatic Kinetic Resolution for Enantiomer Separation

Enzymatic kinetic resolution is a powerful and widely used technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, which preferentially catalyze the reaction of one enantiomer over the other. scirp.orgresearchgate.net

Lipases are the most commonly employed enzymes for the kinetic resolution of 1-phenylethyl esters and the precursor alcohol, 1-phenylethanol (B42297). scirp.orgresearchgate.net These enzymes can catalyze either the selective hydrolysis of one ester enantiomer from a racemic mixture or the selective esterification of one alcohol enantiomer.

Several lipases have demonstrated high efficiency and enantioselectivity in the resolution of 1-phenylethanol, the alcohol precursor to this compound. Notable examples include lipases from Candida antarctica (often immobilized as Novozym 435), Burkholderia cepacia (formerly Pseudomonas cepacia), and Candida rugosa. researchgate.netmdpi.comacademie-sciences.fr In a typical resolution, a racemic mixture of 1-phenylethanol is reacted with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of a lipase (B570770). mdpi.comscielo.br The enzyme selectively acylates one enantiomer (typically the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. researchgate.netscielo.br This results in a mixture of the (R)-ester and the unreacted (S)-alcohol, which can then be separated.

For instance, studies have shown that Burkholderia cepacia lipase can achieve high enantiomeric excess (eep > 98%) for the production of (R)-1-phenylethyl acetate. researchgate.netmdpi.com Similarly, Candida antarctica lipase B (CALB) is highly selective for the R-enantiomer in transesterification reactions. academie-sciences.frscielo.br The hydrolysis of racemic 1-phenylethyl acetate catalyzed by immobilized Candida antarctica lipase B has also been successfully performed to resolve the enantiomers. researchgate.net

Table 1: Enzymatic Kinetic Resolution of 1-Phenylethanol using Various Lipases
Enzyme SourceAcyl DonorSolventTemperature (°C)Conversion (%)Product e.e. (%)Reference
Burkholderia cepaciaVinyl acetaten-heptane / [EMIM][BF4]-40.198.9 mdpi.com
Candida antarctica (Novozym 435)Vinyl acetaten-hexane6061.49 (yield)- scirp.org
Aspergillus oryzaeVinyl acetateMethyl tert-butyl ether30>46>99 nih.gov
Candida antarctica BVinyl decanoateDiethyl ether4050>99 academie-sciences.fr
Candida antarctica BVinyl laurateDiethyl ether4050>99 academie-sciences.fr

The success of enzymatic kinetic resolution is dependent on several factors that can significantly influence both the enantioselectivity (often expressed as the enantiomeric ratio, E) and the reaction yield. These factors include:

Enzyme Source and Form: Different lipases exhibit varying degrees of selectivity towards a particular substrate. scirp.org Immobilization of the enzyme can enhance its stability and reusability. researchgate.netscielo.br

Acyl Donor: The choice of acyl donor in transesterification reactions can impact the reaction rate and selectivity. academie-sciences.frnih.gov Vinyl esters, such as vinyl acetate, are often preferred as they produce a leaving group (acetaldehyde) that does not interfere with the reverse reaction. mdpi.com

Solvent: The nature of the organic solvent can profoundly affect enzyme activity and enantioselectivity. nih.govdiva-portal.org Solvents like n-hexane, n-heptane, and methyl tert-butyl ether are commonly used. scirp.orgmdpi.comnih.gov The use of ionic liquids in two-phase systems has also been explored to improve enzyme stability and reusability. mdpi.com

Temperature: Temperature affects the rate of the enzymatic reaction. scirp.orgnih.gov While higher temperatures can increase the reaction rate, they may negatively impact enzyme stability and enantioselectivity. diva-portal.orgnih.gov

Water Activity: In non-aqueous media, a certain amount of water is essential for enzyme activity, but excess water can promote hydrolysis and reduce the yield of the esterification product. scilit.com

By carefully optimizing these parameters, it is possible to achieve high enantiomeric excess and yields in the enzymatic resolution of this compound and its precursors. nih.govnih.gov

Analytical Techniques for Characterization and Quantification of 1 Phenylethyl Hexanoate

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating 1-phenylethyl hexanoate (B1226103) from other volatile and semi-volatile compounds in a sample. The choice of method depends on the analytical goal, from routine identification to the separation of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the identification and quantification of 1-phenylethyl hexanoate in various matrices. In this method, the volatile ester is vaporized and separated from other components based on its boiling point and affinity for a stationary phase within a capillary column.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI), commonly at 70 eV. This high-energy ionization causes the molecule to fragment into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is highly reproducible and can be compared against spectral libraries, such as those from NIST, for confident identification.

The mass spectrum of this compound is characterized by specific key fragments. The molecular ion peak (M⁺) at m/z 220 may be observed, but often fragments are more prominent. Common fragmentation includes the loss of the hexanoyloxy group or cleavage at various points along the ester structure, leading to characteristic ions. The most abundant ions provide definitive structural clues. For instance, the ion at m/z 105, corresponding to the C₈H₉⁺ fragment (phenylethyl cation), is typically the base peak.

Table 1: Characteristic Mass Spectral Data for this compound (EI-MS)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Plausible Fragment Identity
105100.0[C₈H₉]⁺
122~75.1[C₈H₁₀O]⁺
104~70.2[C₈H₈]⁺
43~26.2[C₃H₇]⁺ or [C₂H₃O]⁺
77~22.3[C₆H₅]⁺

Enantioselective Gas Chromatography

This compound possesses a chiral center at the α-carbon of the alcohol moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-phenylethyl hexanoate and (S)-1-phenylethyl hexanoate. These enantiomers often exhibit distinct sensory properties. Therefore, distinguishing between them is crucial in flavor and fragrance analysis.

Gas Chromatography-Olfactometry (GC-O) for Aroma Perception

While GC-MS identifies the chemical structure, Gas Chromatography-Olfactometry (GC-O) links the chemical information to sensory perception. wikipedia.org This technique splits the effluent from the GC column, directing a portion to a standard detector (like MS or FID) and the other to a heated "sniffing port." nih.govmdpi.com A trained human assessor sniffs the port and provides a description of the odor as each compound elutes. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are used to confirm the structure of this compound.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The position of each signal (chemical shift, δ, in ppm) indicates the electronic environment of the protons. The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons, and the integration of the signal area is proportional to the number of protons it represents.

For ¹³C NMR, each signal typically corresponds to a unique carbon atom in the molecule, providing a count of the distinct carbon environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePosition (Structure)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
¹HAromatic (ortho, meta, para)~7.2-7.4-
¹HCH-O (methine)~5.9 (quartet)-
¹HC(=O)-CH₂ (α-methylene)~2.3 (triplet)-
¹HCH₃-CH (methine methyl)~1.5 (doublet)-
¹HAlkyl chain (-CH₂-)~1.3-1.6-
¹HAlkyl chain (-CH₃)~0.9 (triplet)-
¹³CC=O (carbonyl)-~173
¹³CAromatic (quaternary)-~142
¹³CAromatic (CH)-~126-129
¹³CCH-O (methine)-~73
¹³CAlkyl chain-~14-35

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The frequencies that are absorbed correspond to the different types of bonds and functional groups. An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹).

The IR spectrum of this compound will show characteristic absorption bands that confirm its identity as an aromatic ester. The most prominent feature is the strong absorption from the carbonyl (C=O) group of the ester. Other key absorptions include those from C-O stretching, C-H bonds in the alkyl and aromatic portions, and C=C bonds within the aromatic ring.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
3000-2850C-H StretchAlkyl Chain (CH₃, CH₂, CH)
~1735C=O Stretch (strong)Ester Carbonyl
1600-1450C=C StretchAromatic Ring
~1240C-O Stretch (acyl-oxygen)Ester
~1180C-O Stretch (alkyl-oxygen)Ester

Advanced Spectroscopic Techniques (e.g., UV/Vis/NIR Spectroscopy in Volatile Analysis)

Ultraviolet-visible (UV-Vis) and near-infrared (NIR) spectroscopy are powerful, non-destructive analytical tools that have emerged as rapid methods for analyzing volatile compounds in food and beverages. oup.com These techniques measure the absorption or reflectance of light in the UV (200–400 nm), visible (400–700 nm), and near-infrared (700–2500 nm) regions of the electromagnetic spectrum. cet-science.com The absorbance of a solution is directly proportional to the concentration of the absorbing species, a principle described by the Beer-Lambert law, which allows for quantitative determination. cet-science.com

While direct analysis of this compound using this method is not extensively documented, the technique has been successfully used to develop predictive models for other volatile esters in complex matrices like wine. For instance, calibration models have been developed to predict the concentrations of compounds such as ethyl hexanoate and phenylethyl acetate (B1210297) using UV/Vis/NIR spectra. oup.com This is achieved by correlating the spectral data with reference values obtained from established methods like gas chromatography-mass spectrometry (GC-MS). oup.com The success of these models indicates the potential for developing similar applications for this compound, which would enable rapid, cost-effective, and high-throughput analysis without extensive sample preparation. oup.comprocess-insights.com

The effectiveness of UV/Vis/NIR spectroscopy can be influenced by the optical path length of the cuvette used for analysis, and optimization of this parameter is crucial for achieving reliable results. oup.com For volatile analysis in wine, a 1 mm path length has been shown to yield the best calibration models for several esters. oup.com

Extraction and Sample Preparation Methodologies

To accurately analyze this compound, it must first be isolated from the sample matrix. Various extraction techniques are employed, each with specific advantages depending on the matrix and the analytical goal.

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a highly regarded distillation technique for the gentle and efficient isolation of volatile and semi-volatile aroma compounds from food matrices. tum.deresearchgate.net The method operates under high vacuum, which allows for distillation at low temperatures (typically around 30-40°C), thereby minimizing the risk of thermal degradation and artifact formation. tum.dekiriyama.co.jp This is a significant advantage over high-temperature techniques like steam distillation, especially for thermally labile compounds or in matrices rich in carbohydrates and amino acids that could otherwise produce artifacts. researchgate.net

The SAFE process involves the distillation of a liquid extract, effectively separating volatile compounds from non-volatile components like lipids, sugars, and proteins. researchgate.net It has been shown to provide high recovery yields for aroma compounds, even from matrices with high oil content. mdpi.com However, research indicates that the presence of fat, even at low concentrations (<10%), can reduce the recovery of high-boiling-point volatiles. reading.ac.uk The choice of solvent is also critical; studies on dry-rendered beef fat showed that pentane (B18724) and dichloromethane (B109758) were more effective for extracting a broad range of odor-active compounds compared to more polar solvents like methanol. mdpi.com

Table 1. Operational Parameters and Findings for Solvent-Assisted Flavor Evaporation (SAFE)
ParameterDescriptionKey Findings/ConsiderationsReferences
PrincipleHigh-vacuum distillation of a solvent extract at low temperatures.Minimizes thermal degradation and artifact formation. tum.de
Operating TemperatureTypically low, around 30-40°C.Preserves heat-sensitive compounds. kiriyama.co.jp
Operating PressureHigh vacuum (e.g., 10⁻³ mmHg).Enables low-temperature evaporation. kiriyama.co.jp
Extraction SolventsCommonly dichloromethane, pentane, diethyl ether.Solvent choice impacts the profile of extracted compounds; pentane and dichloromethane are effective for a wide range of odorants. mdpi.com
Matrix EffectsHigh-fat content can reduce recovery of high-boiling-point volatiles.Dilution of high-fat extracts may improve recovery. reading.ac.uk
AutomationAutomated SAFE (aSAFE) systems have been developed.Improves yields, especially for high-boiling odorants and high-fat samples, and reduces contamination risk. tum.de

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govmdpi.com It utilizes a fused silica (B1680970) fiber coated with a thin layer of a stationary phase (the sorbent) to extract analytes from a sample. nih.gov The fiber can be directly immersed in a liquid sample or exposed to the headspace above a liquid or solid sample (HS-SPME). nih.gov After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov

The efficiency of SPME depends on several factors, including the type of fiber coating, extraction time, temperature, and sample matrix composition. nih.gov Different fiber coatings are available, each with a different selectivity. For example, Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) fibers are often selected for the analysis of volatile compounds in meat. nih.gov HS-SPME is generally preferred for solid and complex matrices as it reduces the interference from non-volatile components. nih.govacs.org

Table 2. Common Fiber Coatings Used in Solid-Phase Microextraction (SPME) for Volatile Analysis
Fiber CoatingAbbreviationPrimary Application/SelectivityReferences
PolydimethylsiloxanePDMSNon-polar compounds, general purpose. nih.gov
PolyacrylatePAPolar compounds. nih.gov
Polydimethylsiloxane/DivinylbenzenePDMS/DVBPolar volatile compounds, amines, nitroaromatic compounds. mdpi.com
Carboxen/PolydimethylsiloxaneCAR/PDMSVolatile compounds (gases, low molecular weight compounds). nih.gov
Divinylbenzene/Carboxen/PDMSDVB/CAR/PDMSWide range of volatiles with different polarities. nih.gov

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another solventless extraction technique based on the same principles as SPME but offers significantly higher sensitivity. iiste.org This is achieved by using a much larger volume of the sorptive phase, typically polydimethylsiloxane (PDMS), which is coated onto a magnetic stir bar. nih.gov The volume of the PDMS phase in SBSE can be 50 to 250 times greater than that of a typical SPME fiber, resulting in a higher extraction capacity and improved recovery of analytes, especially at trace levels. nih.govresearchgate.net

In a typical SBSE procedure, the coated stir bar is placed into an aqueous sample and stirred for a specific period (e.g., 30-120 minutes). gcms.cz The analytes partition from the sample matrix into the PDMS phase. After extraction, the stir bar is removed, dried, and the analytes are desorbed either thermally (for GC analysis) or via liquid desorption with a small amount of solvent (for HPLC or GC analysis). iiste.orggcms.cz The extraction efficiency is influenced by parameters such as stirring speed, extraction time, temperature, pH, and the addition of salt, which can increase the recovery of more polar compounds. iiste.org Due to the non-polar nature of the standard PDMS coating, SBSE is most effective for non-polar and weakly polar compounds. iiste.org However, recent developments like solvent-assisted SBSE (SA-SBSE), where the PDMS is swollen with a solvent prior to extraction, have been shown to enhance the recovery of more polar analytes. researchgate.net

Table 3. Typical Operational Parameters for Stir Bar Sorptive Extraction (SBSE)
ParameterTypical Range/ConditionEffect on ExtractionReferences
Sorbent PhasePolydimethylsiloxane (PDMS)Primarily extracts non-polar to weakly polar compounds. iiste.org
Extraction Time30 - 120 minutesLonger times are needed to approach equilibrium and maximize recovery. gcms.cz
Stirring Speede.g., 1400 rpmAffects the diffusion rate of analytes to the stir bar. gcms.cz
TemperatureApplication dependentInfluences partitioning equilibrium and extraction kinetics. iiste.org
pH AdjustmentMatrix dependentCan suppress the ionization of acidic or basic analytes to improve extraction into the non-polar PDMS phase. iiste.org
Salt Additione.g., 20-30% NaClIncreases the ionic strength of the aqueous phase, "salting out" analytes and increasing their recovery. rsc.org
DesorptionThermal (150-300°C) or Liquid (e.g., Methanol)Transfers analytes from the stir bar to the analytical instrument. gcms.cz

Other Extraction and Purification Strategies (e.g., Simultaneous Distillation-Extraction, Liquid-Liquid Extraction)

Beyond the microextraction techniques, other established methods are also used for the isolation of volatile compounds like this compound.

Simultaneous Distillation-Extraction (SDE) is a technique that combines steam distillation and solvent extraction into a single, continuous process. nih.gov In an SDE apparatus, a sample is boiled in one flask, and the resulting steam, carrying the volatile compounds, is passed through a condenser. Simultaneously, an organic solvent is boiled in a second flask, and its vapor is also condensed. The two condensed liquids are brought into contact, allowing the volatile compounds to be continuously extracted from the aqueous phase into the organic solvent, which is then returned to its flask. This one-step process is less time-consuming than separate distillation and extraction steps and reduces the amount of solvent needed. It is widely used for isolating essential oils and flavor compounds from various matrices. science.govnih.gov

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.com The sample is dissolved in the first solvent, and the second, immiscible solvent is added. After vigorous mixing to facilitate transfer between the phases, the layers are allowed to separate. youtube.com Hydrophobic compounds like this compound will preferentially partition into the organic phase, while more polar interferences remain in the aqueous phase. chromatographyonline.com The efficiency of LLE can be manipulated by adjusting the pH of the aqueous phase to suppress the ionization of acidic or basic analytes, thereby increasing their affinity for the organic solvent. elementlabsolutions.com While effective, traditional LLE can be labor-intensive and require large volumes of organic solvents. chromatographyonline.com

Quantitative Analysis and Sensory Correlation Metrics

Following extraction and identification, quantitative analysis is performed to determine the precise concentration of this compound in a sample. This is most commonly achieved using chromatographic techniques coupled with a detector. foodsafety.institute High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS or LC-MS), are powerful tools for this purpose. foodsafety.instituteresearchgate.net Quantification is typically performed by creating a calibration curve using standards of the pure compound at known concentrations. nih.gov

Odor Activity Value (OAV) Determination

Currently, specific research detailing the Odor Activity Value of this compound in a particular food or fragrance matrix is not available in the reviewed scientific literature. The determination of its OAV would require two key pieces of data: the precise concentration of this compound in a given substance (e.g., fruit, wine, or a fragrance blend) and its specific odor threshold in that same matrix. While general methodologies for OAV calculation are well-established, the application to this specific ester has not been documented.

To illustrate the general principle, the OAVs for other related esters have been determined in various products. For instance, in some alcoholic beverages, compounds like ethyl hexanoate and phenylethyl alcohol have been quantified, their odor thresholds established, and their OAVs calculated to understand their impact on the final flavor profile. A similar research approach would be necessary to establish the OAV for this compound.

Table 1: Hypothetical Data for OAV Calculation of this compound

ParameterValueUnitSource
Concentration of this compoundData not availableµg/kgN/A
Odor Threshold of this compoundData not availableµg/kgN/A
Odor Activity Value (OAV)Data not available-N/A
Note: This table is for illustrative purposes only, as specific data for this compound is not currently found in scientific literature.

Flavor Dilution (FD) Factors

As with OAV, specific studies providing the Flavor Dilution factor for this compound are not present in the current body of scientific literature. While numerous studies have employed AEDA to identify key odorants in a wide range of products, from fruits to fermented beverages, these analyses have not reported an FD factor for this particular compound.

Research on other esters has demonstrated the utility of this technique. For example, studies on bourbon and various fruit cultivars have identified compounds with high FD factors, indicating their importance to the characteristic aroma, even if their concentration is low. The application of AEDA to a sample containing this compound would be required to determine its specific FD factor.

Table 2: Representative Flavor Dilution (FD) Factors for Various Aroma Compounds (Illustrative)

CompoundFD FactorFood Matrix
Ethyl Hexanoate201Bourbon
Phenylethyl Alcohol201Bourbon
This compound Data not available N/A
Ethyl Butanoate512Cape Gooseberry
Linalool256Cape Gooseberry
Note: This table includes data for other compounds to illustrate the concept of FD factors, as specific data for this compound is not available.

Research Directions and Emerging Areas in 1 Phenylethyl Hexanoate Studies

Development of Novel Biosynthetic Pathways

The development of biosynthetic pathways for 1-phenylethyl hexanoate (B1226103) production offers a sustainable alternative to chemical synthesis. Research is centered on leveraging microbial and enzymatic systems to convert renewable feedstocks into this valuable ester. The core of this strategy involves the convergence of pathways that produce its two precursors: 1-phenylethanol (B42297) and hexanoic acid.

The biosynthesis of 1-phenylethanol often utilizes the Ehrlich pathway in microorganisms like the yeast Saccharomyces cerevisiae. mdpi.com This pathway facilitates the conversion of aromatic amino acids, such as L-phenylalanine, into fusel alcohols, including 1-phenylethanol. mdpi.com The aromatic amino acids themselves are products of the shikimate pathway. nih.gov

For the hexanoic acid moiety, researchers have successfully engineered microorganisms to produce this medium-chain fatty acid. For instance, a biosynthetic pathway for hexanoic acid production has been constructed in the yeast Kluyveromyces marxianus. nih.gov This was achieved by integrating a set of genes from bacteria and other yeasts to create a novel chain elongation pathway. nih.gov One engineered strain produced 154 mg/L of hexanoic acid from galactose. nih.gov Overcoming challenges such as product re-assimilation by the host organism is a key area of ongoing research, with strategies including the replacement of certain enzymes to ensure a stable production pathway. nih.gov

The final step, the esterification of 1-phenylethanol with hexanoic acid (or an activated derivative like hexanoyl-CoA), is typically accomplished using biocatalysts such as lipases or acyltransferases. researchgate.netrsc.org Studies have explored the in-situ synthesis of flavor esters in complex natural media like coconut cream, which can serve as a source for fatty acids like hexanoic acid. researchgate.net Fungal lipases have demonstrated the ability to synthesize 2-phenylethyl esters from coconut cream supplemented with 2-phenylethanol (B73330), indicating the feasibility of creating complete biosynthetic pathways within a single system. researchgate.net

Table 1: Key Precursor Biosynthesis Pathways and Associated Organisms

Precursor Biosynthetic Pathway Key Enzymes/Genes Organism(s) of Interest
1-Phenylethanol Ehrlich Pathway (from L-Phenylalanine) Aromatic aminotransferases, Phenylpyruvate decarboxylase, Alcohol dehydrogenase Saccharomyces cerevisiae

| Hexanoic Acid | Reverse Beta-Oxidation / Fatty Acid Synthesis | AtoB, BktB, Crt, Hbd, Ter, MCT1 | Kluyveromyces marxianus |

Advanced Catalytic Systems for Production

The synthesis of 1-phenylethyl hexanoate is a significant area of research, with a focus on developing efficient and environmentally friendly catalytic systems. Chemoenzymatic methods, which combine chemical and biological catalysis, are at the forefront of this research. Lipases are the most extensively studied enzymes for this purpose due to their stability, selectivity, and ability to function in non-aqueous media. jmbfs.org

Researchers have screened various commercial lipases to identify the most effective catalysts. For the synthesis of the related compound phenethyl octanoate (B1194180), lipases from Rhizomucor miehei (immobilized as Lipozyme® RM IM) and Candida antarctica (immobilized as Novozym 435) have shown high activity and conversion rates. lmaleidykla.ltoalib.comscirp.org The choice of solvent, acyl donor, and reaction conditions significantly impacts the efficiency of the synthesis. For example, higher reaction rates and conversions for phenethyl octanoate synthesis were observed in non-polar solvents like n-hexane compared to more polar ones like tert-butanol. lmaleidykla.lt

Immobilization of enzymes is a key strategy to enhance their stability and reusability, making the process more cost-effective for industrial applications. For instance, an acyltransferase from Mycobacterium smegmatis (MsAcT), when immobilized in a tetramethoxysilane (B109134) gel, showed a 6.33-fold increase in its selectivity for transesterification over hydrolysis, enabling the efficient synthesis of 2-phenethyl acetate (B1210297) in an aqueous system. rsc.orgresearchgate.net This immobilized enzyme could be recycled for 10 batches with high conversion rates. rsc.org

One-pot chemoenzymatic synthesis represents a sophisticated approach, where multiple reaction steps are carried out in a single reactor. This strategy has been explored for the synthesis of R-1-phenylethyl acetate, starting with the chemical hydrogenation of acetophenone (B1666503) to 1-phenylethanol, followed by enzymatic acylation using an immobilized lipase (B570770). researchgate.net Such integrated processes improve efficiency by reducing the need for intermediate purification steps. nih.govnih.gov

Table 2: Comparison of Catalytic Systems for Phenylethyl Ester Synthesis

Catalyst System Substrates Solvent Key Findings Reference
Lipozyme® RM IM (Rhizomucor miehei) 2-Phenylethanol, Glyceryl trioctanoate Hexane 80% conversion achieved under optimized conditions. lmaleidykla.lt
Novozym 435 (Candida antarctica) 1-Phenylethanol, Vinyl acetate n-Hexane Optimal enzyme for kinetic resolution, yielding 61.49% 1-phenylethyl acetate. oalib.comscirp.org
Palatase 20 000L (Rhizomucor miehei) 2-Phenylethanol, Coconut cream Solvent-free Demonstrated high potential for synthesis directly from a natural fatty acid source. researchgate.net

| Immobilized MsAcT (M. smegmatis) | 2-Phenylethyl alcohol, Vinyl acetate | Water (80% w/w) | 99.17% conversion rate; enzyme reusable for 10 batches. | rsc.orgresearchgate.net |

Elucidation of Biological Roles Beyond Aroma

While this compound is primarily known for its aromatic properties, emerging evidence suggests it may have other biological roles. The compound is found naturally in the floral scents of various plants, such as those in the Lecythidaceae family, suggesting a function in attracting pollinators. pherobase.com However, research into the biological activities of the ester itself is still in its early stages. Much of the current understanding is inferred from the known roles of its constituent parts: 1-phenylethanol and hexanoic acid.

Phenylethyl alcohol, a precursor, is known to possess antimicrobial properties, showing inhibitory action against various bacteria, particularly Gram-negative species. researchgate.net This suggests that esters derived from it, including this compound, could potentially exhibit similar activities, serving a defensive function for the plants that produce them.

Hexanoic acid has been identified as a potent natural priming agent in plant defense. nih.gov It can induce resistance against a broad spectrum of pathogens in various plants, including tomato and Arabidopsis. nih.govfrontiersin.org The mechanism involves the activation of plant defense signaling pathways, such as those dependent on jasmonic acid and salicylic (B10762653) acid, leading to enhanced physical barriers (e.g., callose deposition) and the production of defense-related compounds upon pathogen attack. nih.govfrontiersin.orgmdpi.com

Furthermore, related esters have been identified as semiochemicals in insects. For example, phenethyl octanoate is used in the chemical communication systems of certain ant species. lmaleidykla.lt Another similar compound, 1-methylethyl octanoate, has been identified as a sex pheromone for the bagworm moth, Megalophanes viciella. researchgate.net These examples from structurally similar esters raise the possibility that this compound could also function as a semiochemical, mediating interactions between insects or between insects and plants. The investigation into these potential ecological roles—from plant defense to insect communication—represents a compelling new frontier in the study of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenylethyl hexanoate, and how can purity be validated?

  • Methodology : this compound is typically synthesized via esterification of 1-phenylethanol with hexanoic acid, catalyzed by acid (e.g., sulfuric acid) or enzymes. Post-synthesis, purification via fractional distillation or column chromatography is recommended. Validate purity using gas chromatography (GC) coupled with mass spectrometry (MS) to detect impurities <1%. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^{1}H and 13^{13}C) should confirm structural integrity, with characteristic peaks for the phenyl group (δ 7.2–7.5 ppm) and ester carbonyl (δ 170–175 ppm) .

Q. How can researchers identify and quantify this compound in complex matrices (e.g., food or environmental samples)?

  • Methodology : Use headspace solid-phase microextraction (HS-SPME) paired with GC-MS for volatile isolation. Quantify via calibration curves using deuterated internal standards (e.g., d5_5-ethyl hexanoate) to correct for matrix effects. For non-volatile matrices, liquid-liquid extraction with hexane or dichloromethane followed by GC-flame ionization detection (FID) is effective. Limit of detection (LOD) typically ranges 0.1–1.0 ppm .

Q. What spectroscopic techniques are critical for characterizing chiral isomers of this compound?

  • Methodology : Vibrational circular dichroism (VCD) and polarimetry are essential for distinguishing enantiomers. VCD provides absolute configuration by comparing experimental spectra with density functional theory (DFT)-simulated spectra. Chiral column GC (e.g., cyclodextrin-based columns) can resolve enantiomers, with retention indices validated against standards .

Advanced Research Questions

Q. How do ligand-exchange dynamics affect the stability of this compound in coordination chemistry applications?

  • Methodology : Study ligand displacement using 13^{13}C cross-polarization magic-angle spinning (CP/MAS) NMR or isothermal titration calorimetry (ITC). For example, hexanoate ligands in CdSe quantum dots exhibit dynamic exchange; similar principles apply to this compound. Monitor binding constants (KdK_d) under varying pH and solvent polarity to model stability .

Q. What computational models predict the thermal decomposition kinetics of this compound?

  • Methodology : Apply DFT (e.g., B3LYP/6-311++G**) to simulate reaction pathways and transition states. Compare activation energies (EaE_a) with experimental thermogravimetric analysis (TGA) data. For gas-phase decomposition, master equation solvers (e.g., MESMER) model pressure-dependent rate constants. Validate against pyrolysis-GC-MS results .

Q. How can microbial co-cultures be engineered to biosynthesize this compound from CO2_2?

  • Methodology : Use synthetic co-cultures (e.g., Acetobacterium woodii and Clostridium drakei) optimized via metabolic flux analysis. Introduce heterologous esterases for esterification. Monitor hexanoate production via HPLC and adjust reactor conditions (pH 6.5–7.0, H2_2/CO2_2 80:20) to minimize byproducts like acetate .

Q. What role does this compound play in flavor retention during food storage, and how can its release kinetics be modeled?

  • Methodology : Conduct accelerated shelf-life studies (25–40°C, 60–80% RH) with periodic HS-SPME-GC-MS sampling. Fit data to first-order or Weibull models to predict release rates. Correlate with sensory thresholds (e.g., 0.5 ppm in dairy) to optimize encapsulation in liposomes or cyclodextrins .

Data Contradictions and Resolution Strategies

Q. Conflicting reports on the enantiomeric excess (ee) of this compound in kinetic resolutions—how to reconcile?

  • Analysis : Discrepancies may arise from catalyst selectivity (e.g., lipase vs. chemical catalysts) or reaction conditions (solvent, temperature). Replicate experiments using standardized protocols (e.g., CAL-B lipase in tert-butanol at 30°C) and compare ee via chiral GC. Use ANOVA to assess significance of variables (p < 0.05) .

Q. Why do computational and experimental EaE_a values for thermal decomposition differ?

  • Resolution : Theoretical models often neglect solvent or pressure effects. Re-run simulations incorporating implicit solvent models (e.g., COSMO) and validate with high-pressure TGA. Uncertainty analysis (±5 kcal/mol) should accompany reported EaE_a values .

Methodological Best Practices

  • Data Reporting : Include raw NMR/GC-MS spectra in supplementary materials. For computational studies, provide Cartesian coordinates of optimized structures and input files .
  • Error Analysis : Quantify instrumental error (e.g., GC-MS ±2%) and propagate uncertainties in kinetic models using Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.